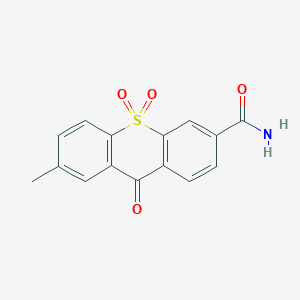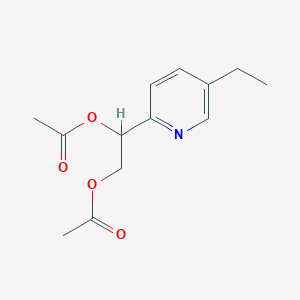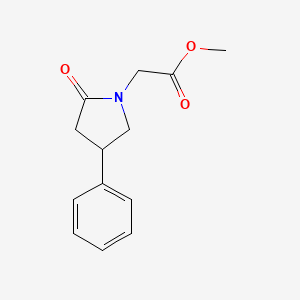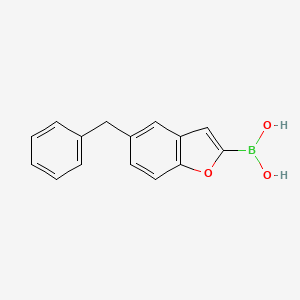![molecular formula C11H16N2 B8471283 3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine](/img/structure/B8471283.png)
3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine typically involves the cyclization of appropriate precursors. One common method is the recyclization of small or medium carbo-, oxa-, or azacyclanes. Multicomponent heterocyclization reactions are also employed to prepare various compounds with azepine scaffolds . For instance, the preparation of similar compounds involves the use of polyphosphoric acid and other reagents under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve one-pot synthesis procedures, which are efficient and cost-effective. These methods often utilize readily available starting materials and aim to maximize yield while minimizing reaction steps and purification processes .
化学反応の分析
Types of Reactions
3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
科学的研究の応用
作用機序
The mechanism of action of 3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 6,7,8,9-tetrahydro-5H-benzo 7annulen-7-amine : A structurally related compound with a different ring system .
2,3,4,5-tetrahydro-1H-benzo[d]azepine: A related compound with similar structural features but lacking the methyl group at the 3-position.
3-bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Another azepine derivative with a bromine substituent and a carbonyl group.
Uniqueness
3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets and improve its pharmacological properties .
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine |
InChI |
InChI=1S/C11H16N2/c1-13-6-4-9-2-3-11(12)8-10(9)5-7-13/h2-3,8H,4-7,12H2,1H3 |
InChIキー |
YJVJSCBQESKRQM-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C(CC1)C=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2-Chlorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B8471202.png)
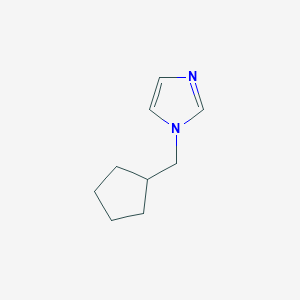
![(3R)-3-[(Methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester](/img/structure/B8471218.png)
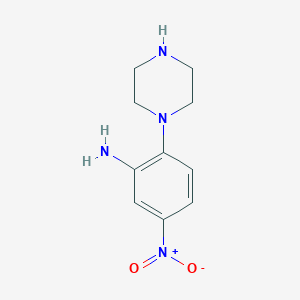
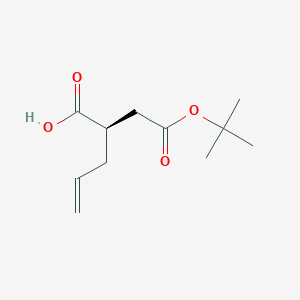
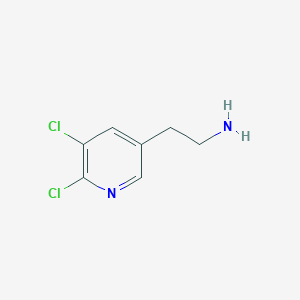
![3-Methoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B8471235.png)
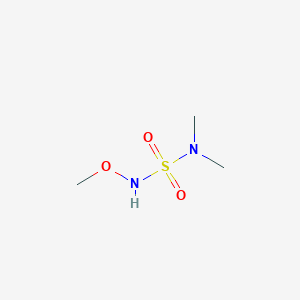
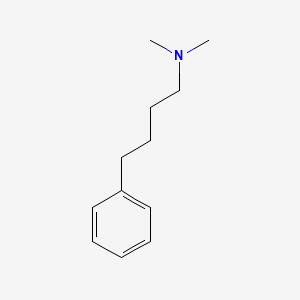
![N'-[3-cyano-4-(3-methoxyphenyl)-1H-pyrrol-2-yl]methanimidamide](/img/structure/B8471246.png)
